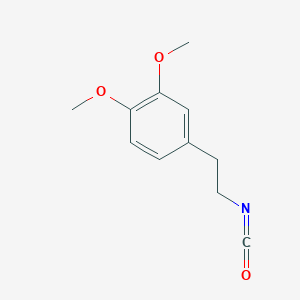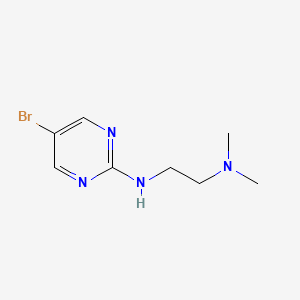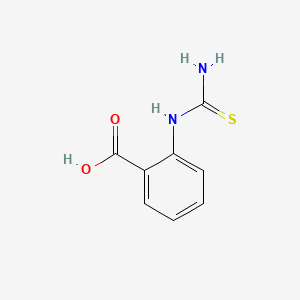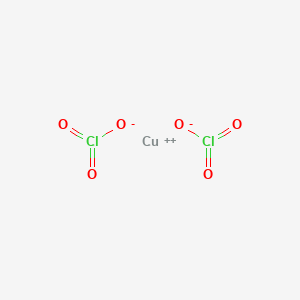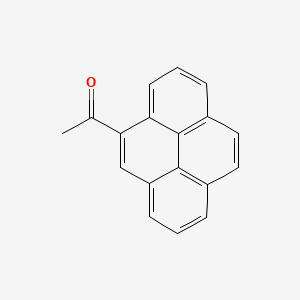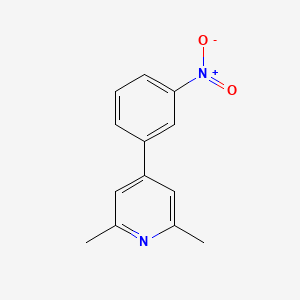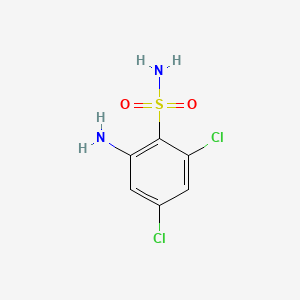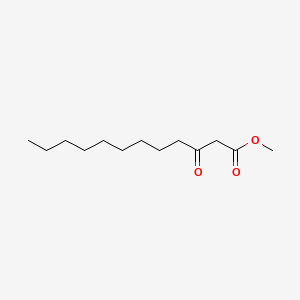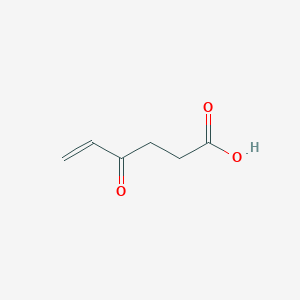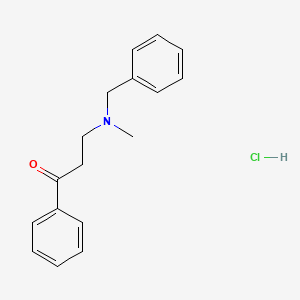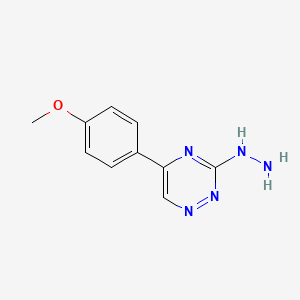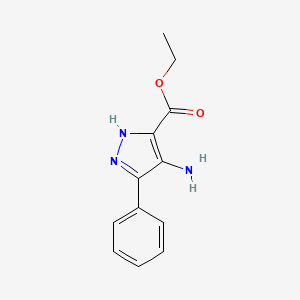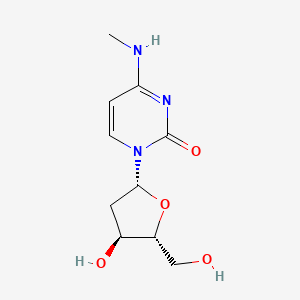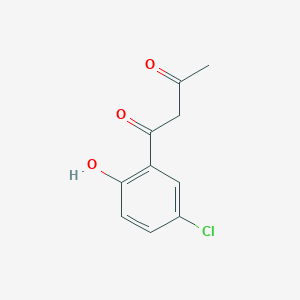
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Descripción general
Descripción
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is a chemical compound that has been studied for its potential antioxidant activity . It is a derivative of 5-oxopyrrolidine, a type of pyrrolidin-2-one .
Synthesis Analysis
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione involves a series of reactions. The compound has been synthesized as part of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . These derivatives contain various substituents at the benzene ring, including chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups .Molecular Structure Analysis
The molecular structure of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione has been analyzed using X-ray diffraction analysis data . In the molecular structure, the fragment of HN11−C12−O13 is almost perpendicular to both the pyrrolidin-2-one cycle and the isoindol-1,3-dione system .Aplicaciones Científicas De Investigación
Chemical Reactions and Compounds
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, a β-diketone, demonstrates diverse chemical reactivities. It participates in reactions with amines, formaldehyde, and aryl aldehydes, forming various compounds like imines, chalcones, and chromones. The compound's ability to form chalcones and imines is of particular interest in organic synthesis (Potnis & Samant, 2002). Moreover, its reactions with Schiff bases and formaldehyde lead to the formation of unique chromone derivatives, highlighting its potential in synthesizing novel organic compounds (Verhé et al., 2010).
Formation of Metal Complexes
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione shows the ability to form complexes with transition metals. For instance, its reaction with metal acetates, like those of Mn, Fe, Co, Ni, and Zn, results in the formation of mononuclear species. These complexes are studied for their properties, such as 1H-NMR and IR spectra, indicating the potential application of this compound in coordination chemistry and material science (Teixidor et al., 1985).
Photoluminescence Properties
The compound demonstrates significant applications in photoluminescence. Luminescent europium(III) complexes synthesized using 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione exhibit enhanced luminescence, indicative of a favorable position of triplet state of ligand and coligand. The study of these complexes provides insights into the luminescence quantum efficiencies and the Judd-Ofelt intensity parameters, suggesting applications in materials science, particularly in fields requiring luminescent properties (Devi et al., 2018).
Catalysis and Oxidation Reactions
In catalysis, 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione plays a role in activating H2O2 for the oxidation of alkenes. The compound assists in forming a catalytic system with Mn(II) salts and pyridine-2-carboxylic acid, achieving high selectivity and functional group tolerance in the epoxidation of electron-rich alkenes. This highlights its potential in green chemistry and industrial applications (Dong et al., 2012).
Synthesis of Novel Compounds
The versatile nature of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is further demonstrated in the synthesis of novel compounds. For instance, its reaction with various substrates leads to the formation of unique 1,4-diketones and their derivatives. These reactions are essential in synthesizing new organic compounds and exploring their potential applications in various fields (Freeman et al., 1992).
Safety And Hazards
The safety data sheet for a similar compound, 1-(5-Chloro-2-hydroxyphenyl)ethanone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZZGIRQJCKZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404460 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
CAS RN |
65897-66-7, 240424-48-0 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



